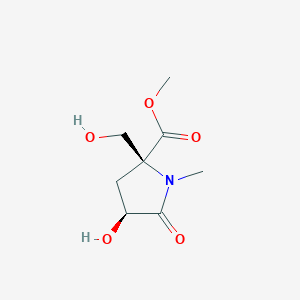
(R,Z)-methyl 3-((tert-butyldimethylsilyl)oxy)-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,Z)-methyl 3-((tert-butyldimethylsilyl)oxy)-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-methyl 3-((tert-butyldimethylsilyl)oxy)-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the Ester: The esterification reaction is carried out using methanol and an acid catalyst.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride.
Formation of the Double Bond: The double bond is introduced through an elimination reaction, often using a strong base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond and the methoxybenzyl group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The protected hydroxyl groups can be deprotected and then participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong bases or acids, depending on the specific substitution reaction.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alcohols.
Substitution: Products vary widely depending on the substituent introduced.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The tert-butyldimethylsilyl group is a common protecting group in organic synthesis.
Biology
Bioconjugation: Potential use in attaching biological molecules to synthetic scaffolds.
Medicine
Drug Development: May serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry
Material Science:
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In general, the compound’s reactivity is influenced by the presence of multiple functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(R,Z)-methyl 3-((tert-butyldimethylsilyl)oxy)-8-hydroxy-6-methyloct-6-enoate: Similar structure but lacks the methoxybenzyl group.
(R,Z)-methyl 3-hydroxy-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoate: Similar structure but lacks the tert-butyldimethylsilyl group.
Uniqueness
The presence of both the tert-butyldimethylsilyl and methoxybenzyl groups in (R,Z)-methyl 3-((tert-butyldimethylsilyl)oxy)-8-((4-methoxybenzyl)oxy)-6-methyloct-6-enoate makes it unique. These groups provide specific reactivity and protection, making the compound valuable in multi-step organic synthesis.
Properties
Molecular Formula |
C24H40O5Si |
|---|---|
Molecular Weight |
436.7 g/mol |
IUPAC Name |
methyl (Z,3R)-3-[tert-butyl(dimethyl)silyl]oxy-8-[(4-methoxyphenyl)methoxy]-6-methyloct-6-enoate |
InChI |
InChI=1S/C24H40O5Si/c1-19(15-16-28-18-20-10-13-21(26-5)14-11-20)9-12-22(17-23(25)27-6)29-30(7,8)24(2,3)4/h10-11,13-15,22H,9,12,16-18H2,1-8H3/b19-15-/t22-/m1/s1 |
InChI Key |
ZULYBFFYMOHCDN-JXTFVVQCSA-N |
Isomeric SMILES |
C/C(=C/COCC1=CC=C(C=C1)OC)/CC[C@H](CC(=O)OC)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(=CCOCC1=CC=C(C=C1)OC)CCC(CC(=O)OC)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



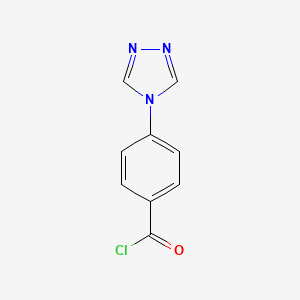
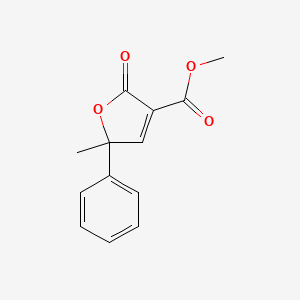
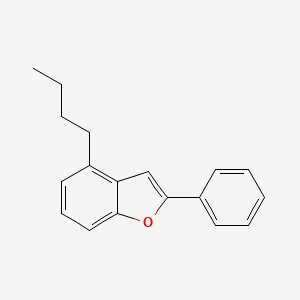

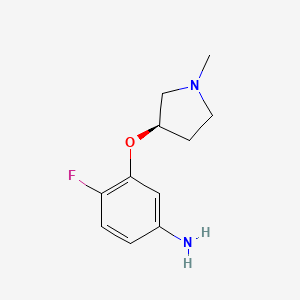
![7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12859423.png)

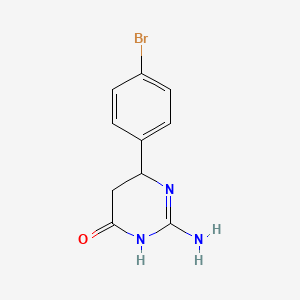

![Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12859453.png)
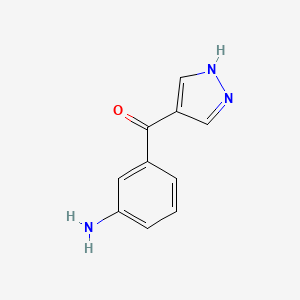
![tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12859463.png)
